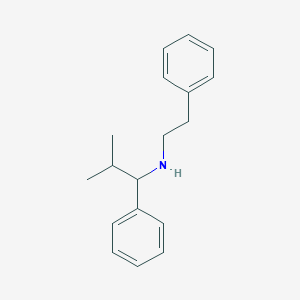

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Description

Properties

IUPAC Name |

2-methyl-1-phenyl-N-(2-phenylethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N/c1-15(2)18(17-11-7-4-8-12-17)19-14-13-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQCNCFIOOXJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Novel Phenethylamine Derivative with Potential for Neuromodulatory Activity

An In-Depth Technical Guide to the Pharmacological Profile of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Executive Summary

This document provides a comprehensive technical guide on the predicted pharmacological profile of the novel compound, (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine. As a distinct structural analog within the broader class of phenethylamines, this molecule incorporates key features that suggest a significant potential for interaction with central nervous system targets. Drawing upon established structure-activity relationships of related compounds, we present a hypothesized pharmacological profile and a detailed roadmap for its experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for neurological and psychiatric applications.

Introduction and Rationale

The phenethylamine scaffold is a cornerstone in the development of neuropharmacological agents, giving rise to a wide array of therapeutics and research tools that modulate monoaminergic systems.[1][2][3] Compounds based on this structure are known to interact with a variety of targets, including transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors such as adrenergic, dopaminergic, and serotonergic receptors.[4][5] Furthermore, the discovery of the trace amine-associated receptor 1 (TAAR1) has unveiled a novel mechanism through which phenethylamine and its analogs can exert powerful neuromodulatory effects.[4][6]

The subject of this guide, (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, represents an intriguing convergence of structural motifs from two well-known classes of psychoactive compounds: the phenethylamines and the phenylisopropylamines (e.g., amphetamine). The incorporation of a bulky, chiral N-substituent (the 2-methyl-1-phenylpropyl group) onto a classic phenylethylamine backbone suggests a unique interaction profile with monoaminergic targets, potentially offering altered potency, selectivity, and duration of action compared to its predecessors. This document outlines the predicted pharmacology of this compound and proposes a rigorous experimental workflow to elucidate its precise mechanism of action and therapeutic potential.

Molecular Structure and Predicted Physicochemical Properties

IUPAC Name: (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Chemical Structure:

Caption: Reductive amination workflow for the synthesis of the target compound.

Predicted Pharmacological Profile

Based on its structural similarity to known monoamine releasing agents and reuptake inhibitors, we hypothesize that (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine will primarily act as a modulator of the dopaminergic and norepinephrinergic systems.

Mechanism of Action

The compound is predicted to function as a monoamine releasing agent and/or a monoamine reuptake inhibitor . The phenylethylamine core is a known substrate for monoamine transporters, while the N-substituent will modulate the affinity and translocation rate. A[1][4] likely primary mechanism involves interaction with DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.

Furthermore, a significant interaction with TAAR1 is anticipated. A[6]gonism at TAAR1 can trigger a cascade of downstream signaling that results in the phosphorylation and reversal of monoamine transporters, contributing to neurotransmitter efflux.

[6]#### Signaling Pathway Diagram

Caption: Predicted mechanism of action at a dopaminergic synapse.

Receptor Binding Profile

A comprehensive radioligand binding assay panel is proposed to determine the affinity of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine for key CNS targets.

Proposed Receptor Binding Screen:

| Target | Radioligand | Predicted Affinity (Ki) | Rationale |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | < 100 nM | Primary target for psychostimulant effects. |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | < 100 nM | Contributes to stimulant and cardiovascular effects. |

| Serotonin Transporter (SERT) | [³H]Citalopram | > 500 nM | Bulky N-substituent may reduce affinity for SERT. |

| TAAR1 (human) | [³H]EPPTB | < 50 nM | Key mediator of phenethylamine-induced effects. |

| α₁-Adrenergic Receptor | [³H]Prazosin | 100 - 1000 nM | Potential for off-target cardiovascular effects. |

| α₂-Adrenergic Receptor | [³H]Rauwolscine | > 1000 nM | Lower affinity expected. |

| D₂ Dopamine Receptor | [³H]Spiperone | > 1000 nM | Unlikely to have direct receptor agonist/antagonist activity. |

| 5-HT₂ₐ Serotonin Receptor | [³H]Ketanserin | > 1000 nM | Less likely target due to structure. |

In Vitro Functional Assays

To move beyond simple binding affinity, functional assays are crucial to characterize the compound as a reuptake inhibitor, releasing agent, or receptor agonist/antagonist.

Experimental Protocol: Neurotransmitter Release Assay

-

Cell Culture and Loading:

-

Culture HEK293 cells stably expressing human DAT, NET, or SERT.

-

Plate cells in 24-well plates and allow them to adhere.

-

Load the cells with [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin, respectively, for 1 hour.

-

-

Wash and Treatment:

-

Gently wash the cells to remove excess radiolabel.

-

Add buffer containing various concentrations of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine or a reference compound (e.g., amphetamine).

-

-

Sample Collection and Analysis:

-

Incubate for 30 minutes at 37°C.

-

Collect the supernatant (extracellular medium) and lyse the cells to collect the intracellular contents.

-

Quantify the amount of radioactivity in both fractions using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of neurotransmitter release for each concentration.

-

Determine the EC₅₀ value for release.

-

In Vivo Pharmacological Studies

Animal models are essential for evaluating the physiological and behavioral effects of the compound.

Locomotor Activity

-

Objective: To assess the stimulant or depressant effects on spontaneous movement.

-

Protocol:

-

Acclimate mice to open-field arenas equipped with infrared beams.

-

Administer vehicle or various doses of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine via intraperitoneal injection.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

-

-

Predicted Outcome: A dose-dependent increase in locomotor activity, consistent with a psychostimulant profile.

Drug Discrimination

-

Objective: To determine if the subjective effects of the compound are similar to known classes of drugs.

-

Protocol:

-

Train rats to discriminate between saline and a known psychostimulant (e.g., d-amphetamine) in a two-lever operant conditioning chamber.

-

Once trained, administer various doses of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine and observe which lever the animals press.

-

-

Predicted Outcome: The compound is expected to substitute for the amphetamine-trained lever, indicating similar subjective effects.

Conclusion

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a novel chemical entity with a high potential for significant activity as a neuromodulator, likely through actions on the dopamine and norepinephrine systems. Its unique structural features warrant a thorough investigation to elucidate its precise pharmacological profile. The experimental plan outlined in this guide provides a rigorous and comprehensive framework for characterizing its synthesis, receptor interactions, in vitro functionality, and in vivo behavioral effects. The data generated from these studies will be critical in determining the potential of this compound for further development as a research tool or therapeutic agent.

References

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- Synthesis of (B) (2-Methylpropyl)(phenylmethyl)amine. PrepChem.com.

- Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ScienceDirect.

- Phenethylamine. Wikipedia.

- Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC.

- Asymmetric synthesis of phenylisopropylamines.

- Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C)

- Synthesis of 2-phenylethylamine. PrepChem.com.

- Substituted phenethylamine. Wikipedia.

- 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.

- The effects of pargyline and 2-phenylethylamine on D1-like dopamine receptor binding. Journal of Neural Transmission.

- 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.

- Prevention of dopaminergic toxicity of MPTP in mice by phenylethylamine, a specific substr

- 2-Phenethylamines in Medicinal Chemistry: A Review.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phenethylamine - Wikipedia [en.wikipedia.org]

Fendiline's Intervention in K-Ras Plasma Membrane Localization: A Technical Guide for Drug Development Professionals

Abstract

Oncogenic mutations in the K-Ras proto-oncogene are prevalent in a significant portion of human cancers, including those of the pancreas, colon, and lung.[1][2] The biological activity of K-Ras is contingent upon its proper localization to the plasma membrane, a process that facilitates its interaction with downstream effector proteins and the subsequent activation of signaling cascades crucial for cell growth, differentiation, and survival.[1][2][3] Consequently, interfering with the plasma membrane association of K-Ras presents a compelling therapeutic strategy. This technical guide provides an in-depth exploration of the mechanism by which fendiline, a repurposed L-type calcium channel blocker, disrupts K-Ras plasma membrane localization.[1][4] We will delve into the molecular underpinnings of fendiline's action, provide detailed protocols for key experimental assays, and present a framework for leveraging this knowledge in the development of novel anti-cancer therapeutics.

The Criticality of K-Ras Plasma Membrane Localization

The journey of a newly synthesized K-Ras protein to the plasma membrane is a multi-step process involving post-translational modifications. This process is initiated by the farnesylation of a cysteine residue within the C-terminal CAAX motif, followed by proteolytic cleavage and carboxymethylation.[2] This lipid modification provides a hydrophobic anchor for the initial association of K-Ras with the endoplasmic reticulum. However, for K-Ras to specifically localize to and function at the plasma membrane, a second signal is required. In the case of K-Ras4B, this second signal is a polybasic domain rich in lysine residues, which engages in electrostatic interactions with negatively charged phospholipids, most notably phosphatidylserine (PtdSer), that are enriched in the inner leaflet of the plasma membrane.[5][6]

Once at the plasma membrane, K-Ras proteins are not uniformly distributed but are organized into dynamic nanoscale domains known as nanoclusters.[7][8] The formation and stability of these nanoclusters are critical for efficient signal transduction to downstream effectors like Raf and PI3K.[4][9] Therefore, any perturbation of the factors governing K-Ras plasma membrane localization and nanoclustering can profoundly impact its oncogenic signaling output.

Fendiline's Mechanism of Action: Beyond Calcium Channel Blockade

Fendiline was initially identified as an inhibitor of K-Ras plasma membrane localization through a high-content screening assay.[1][4] Subsequent investigations revealed that its effect on K-Ras is independent of its activity as an L-type calcium channel blocker.[1][4] Other calcium channel blockers, such as nifedipine, verapamil, and diltiazem, do not induce K-Ras mislocalization.[4] The true mechanism of fendiline's action lies in its ability to inhibit acid sphingomyelinase (ASM).[5][6]

ASM is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of sphingomyelin to ceramide.[10][11] Inhibition of ASM by fendiline leads to an accumulation of sphingomyelin and a subsequent depletion of phosphatidylserine (PtdSer) and cholesterol in the plasma membrane.[5][6] This alteration of the lipid composition of the inner plasma membrane disrupts the electrostatic interactions necessary for the stable anchoring of the polybasic domain of K-Ras.[5] As a result, K-Ras is displaced from the plasma membrane and redistributed to intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[1][3] This mislocalization effectively sequesters K-Ras from its downstream effectors, leading to the attenuation of oncogenic signaling.

dot graph TD; A[Fendiline] --> B{Acid Sphingomyelinase (ASM) Inhibition}; B --> C[Decreased Sphingomyelin Hydrolysis]; C --> D[Plasma Membrane Phosphatidylserine (PtdSer) Depletion]; D --> E[Disruption of Electrostatic Interactions]; E --> F[K-Ras Mislocalization from Plasma Membrane]; F --> G[Inhibition of Downstream Signaling (e.g., Raf-MEK-ERK)]; G --> H[Decreased Cancer Cell Proliferation];

end Fendiline's Mechanism of K-Ras Mislocalization.

The Interplay with Calmodulin

Intriguingly, research has also unveiled a connection between K-Ras and the calcium-binding protein calmodulin (CaM).[2][5] Studies have shown that K-RasB, but not H-Ras or N-Ras, can directly bind to calmodulin.[2] This interaction appears to be favored when K-Ras is in its active, GTP-bound state.[2] Inhibition of calmodulin has been observed to lead to the activation of K-Ras, suggesting that calmodulin may act as a negative regulator of K-Ras signaling.[2][12] While the precise interplay between fendiline's effects and the K-Ras-calmodulin interaction is still under investigation, it is plausible that fendiline-induced changes in the plasma membrane environment could indirectly influence the dynamics of this interaction. Covalent calmodulin inhibitors like ophiobolin A have been shown to disrupt K-Ras membrane anchorage, further highlighting the importance of this interaction.[13]

Experimental Protocols for Assessing Fendiline's Efficacy

To rigorously evaluate the effects of fendiline and its analogs on K-Ras plasma membrane localization and downstream signaling, a suite of well-defined experimental protocols is essential.

K-Ras Localization by Immunofluorescence Microscopy

This protocol allows for the direct visualization of K-Ras subcellular localization.

Materials:

-

Cells expressing GFP-tagged K-Ras

-

Fendiline or test compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

Primary antibody against a plasma membrane marker (e.g., Pan-Cadherin)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Confocal microscope

Protocol:

-

Seed cells expressing GFP-K-Ras onto coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with fendiline or the test compound at various concentrations for the desired duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[14]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[14]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.[14]

-

Incubate the cells with the primary antibody against the plasma membrane marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody and a nuclear stain (DAPI or Hoechst), diluted in blocking buffer, for 1 hour at room temperature in the dark.[15]

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal microscope. Quantify the ratio of plasma membrane-associated K-Ras to total cellular K-Ras using image analysis software (e.g., ImageJ).[4]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Immunofluorescence Staining Workflow.

Ras Activation (GTP-Bound Ras Pulldown) Assay

This assay measures the levels of active, GTP-bound Ras, providing a direct readout of the impact of K-Ras mislocalization on its signaling activity.[16][17][18][19]

Materials:

-

Cell lysates from treated and control cells

-

Raf1-RBD (Ras-Binding Domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Lysis/Wash Buffer

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Western blotting equipment and reagents

Protocol:

-

Lyse treated and control cells in ice-cold Lysis/Wash Buffer. Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

For positive and negative controls, incubate an aliquot of lysate with GTPγS or GDP, respectively, for 30 minutes at 30°C.[19]

-

Incubate equal amounts of protein from each lysate with Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.[19]

-

Wash the beads three to four times with Lysis/Wash Buffer to remove non-specifically bound proteins.[19]

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody to detect the levels of GTP-bound Ras.

-

Analyze the results by densitometry.

Quantification of Plasma Membrane Phosphatidylserine (PtdSer)

Several methods can be employed to quantify changes in plasma membrane PtdSer levels.

-

Fluorescently-labeled Annexin V: Annexin V has a high affinity for PtdSer and can be conjugated to a fluorescent dye. Flow cytometry or fluorescence microscopy can then be used to quantify the amount of Annexin V bound to the cell surface, which is proportional to the amount of exposed PtdSer.

-

Enzymatic Assays: Commercially available kits utilize enzymes that specifically react with PS to produce a fluorescent or colorimetric signal, allowing for the quantification of total cellular PS.[20][21]

-

Lipidomics: Mass spectrometry-based lipidomics provides a comprehensive and quantitative analysis of the entire lipid profile of the plasma membrane, offering detailed insights into the specific changes induced by fendiline.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of fendiline.

Table 1: IC50 Values of Fendiline for K-Ras-Mediated Effects [22]

| Parameter | Cell Line | IC50 Value (µM) |

| K-Ras Plasma Membrane Localization | MDCK cells expressing GFP-K-RasG12V | 9.64 |

| ERK Activation Inhibition | BHK cells transformed by GFP-K-RasG12V | 9.49 ± 0.64 |

| Akt Activation Inhibition | BHK cells transformed by GFP-K-RasG12V | 6.97 ± 1.24 |

| L-type Calcium Channel Blockade | (for comparison) | 17 |

Table 2: Anti-proliferative Activity of Fendiline in K-Ras Mutant Cancer Cell Lines [3][4]

| Cell Line | Cancer Type | K-Ras Mutation | Proliferation Inhibition |

| Multiple Lines | Pancreatic, Colon, Lung, Endometrial | Oncogenic Mutant K-Ras | Fendiline blocked proliferation |

Implications for Drug Development

The discovery of fendiline's specific activity against K-Ras plasma membrane localization has opened up new avenues for the development of targeted cancer therapies. The key takeaways for drug development professionals are:

-

A Validated Target: The reliance of K-Ras on plasma membrane localization for its function is a validated therapeutic vulnerability.

-

A Novel Mechanism: Targeting ASM to indirectly modulate K-Ras localization represents a novel and promising strategy that circumvents the challenges of directly inhibiting the "undruggable" K-Ras protein.

-

A Platform for Optimization: Fendiline serves as a valuable chemical scaffold for the development of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties. Indeed, novel fendiline derivatives have already been developed that show enhanced anti-proliferative activity at lower concentrations.[23]

-

Biomarker Potential: Measuring plasma membrane PtdSer levels or the expression and activity of ASM could serve as potential biomarkers to identify patient populations most likely to respond to fendiline-based therapies.

Conclusion

Fendiline's ability to selectively disrupt K-Ras plasma membrane localization through the inhibition of acid sphingomyelinase underscores the importance of understanding the intricate interplay between protein trafficking, membrane lipid composition, and oncogenic signaling. This technical guide has provided a comprehensive overview of the mechanism of action of fendiline, detailed experimental protocols for its evaluation, and a forward-looking perspective on its implications for the development of next-generation K-Ras inhibitors. By leveraging these insights, researchers and drug developers can accelerate the discovery and development of novel therapeutics to combat K-Ras-driven cancers.

References

-

van der Hoeven, D., et al. (2013). Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

-

Villalonga, P., et al. (2001). Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling. Molecular and Cellular Biology, 21(21), 7345-7354. [Link]

-

Imai, H., et al. (2010). Enzymatic measurement of phosphatidylserine in cultured cells. Journal of Lipid Research, 51(7), 1739-1746. [Link]

-

Gysin, S., et al. (2021). A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Frontiers in Cell and Developmental Biology, 9, 690240. [Link]

-

Cell Biolabs, Inc. (n.d.). Pan-Ras Activation Assay Kit. [Link]

-

Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(3), 375-385. [Link]

-

van der Hoeven, D., et al. (2013). Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

-

ResearchGate. (2018). How can sphingomyelinase produce plasma membrane products?[Link]

-

Zhou, Y., & Hancock, J. F. (2018). Lipid Profiles of RAS Nanoclusters Regulate RAS Function. International Journal of Molecular Sciences, 19(11), 3350. [Link]

-

Kolter, T., & Sandhoff, K. (2021). Acid Sphingomyelinase, a Lysosomal and Secretory Phospholipase C, Is Key for Cellular Phospholipid Catabolism. International Journal of Molecular Sciences, 22(16), 8995. [Link]

-

Prakash, P., & Hancock, J. F. (2021). RAS Nanoclusters: Dynamic Signaling Platforms Amenable to Therapeutic Intervention. Cancers, 13(5), 1093. [Link]

-

Fabisiak, J. P., et al. (2002). Quantitative Method of Measuring Phosphatidylserine Externalization During Apoptosis Using Electron Paramagnetic Resonance Spectroscopy and Annexin-Conjugated Iron. Methods in Molecular Biology, 198, 177-188. [Link]

-

Simonis, A., & Schubert-Unkmeir, A. (2018). The role of acid sphingomyelinase and modulation of sphingolipid metabolism in bacterial infection. Biological Chemistry, 399(10), 1135-1146. [Link]

-

Cell Biolabs, Inc. (n.d.). Ras Activation Assay Kit. [Link]

-

Jenkins, R. W., et al. (2011). Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. Journal of Cell Science, 124(Pt 23), 4048-4057. [Link]

-

Agamasu, C., et al. (2019). K-Ras Binds Calmodulin-Related Centrin1 with Potential Implications for K-Ras Driven Cancer Cell Stemness. International Journal of Molecular Sciences, 20(18), 4496. [Link]

-

Gysin, S., et al. (2021). A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. Frontiers in Cell and Developmental Biology, 9, 690240. [Link]

-

Rubio, I. (2021). Active GTPase Pulldown Protocol. Methods in Molecular Biology, 2262, 75-86. [Link]

-

Zhou, Y., & Hancock, J. F. (2021). RAS Nanoclusters Selectively Sort Distinct Lipid Headgroups and Acyl Chains. Frontiers in Cell and Developmental Biology, 9, 645339. [Link]

-

Oninla, V. O., et al. (2014). Acid sphingomyelinase activity is regulated by membrane lipids and facilitates cholesterol transfer by NPC2. Journal of Lipid Research, 55(12), 2606-2619. [Link]

-

Kay, J. G., et al. (2012). Phosphatidylserine dynamics in cellular membranes. Molecular Biology of the Cell, 23(11), 2198-2212. [Link]

-

ResearchGate. (n.d.). RAS proteins form spatially distinct nanoclusters in isoform. [Link]

-

University of California, San Diego. (n.d.). ImmunoFluorescence Protocol. [Link]

-

Wang, R., & Fang, D. (2017). Detection of phosphatidylserine in the plasma membrane of single apoptotic cells using electrochemiluminescence. Analyst, 142(6), 871-874. [Link]

-

Plowman, S. J., et al. (2008). K-Ras Nanoclustering is Subverted by Over-expression of the Scaffold Protein Galectin-3. Journal of Biological Chemistry, 283(48), 33265-33275. [Link]

-

Unknown. (n.d.). Protocol of Immunofluorescence Staining. [Link]

-

Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(3), 375-385. [Link]

-

Bio-Rad. (n.d.). Direct Immunofluorescence Staining of Surface Epitopes of Cells and Whole Blood. [Link]

-

van der Hoeven, D., et al. (2013). Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission. Molecular and Cellular Biology, 33(2), 237-251. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a...[Link]

-

Wang, M., et al. (2019). Recent Advances in Developing K-Ras Plasma Membrane Localization Inhibitors. Current Medicinal Chemistry, 26(32), 5943-5959. [Link]

-

Haidar, M., & Jacquemin, P. (2021). Past and Future Strategies to Inhibit Membrane Localization of the KRAS Oncogene. International Journal of Molecular Sciences, 22(24), 13193. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Calmodulin Binds to K-Ras, but Not to H- or N-Ras, and Modulates Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. K-Ras Nanoclustering is Subverted by Over-expression of the Scaffold Protein Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The role of acid sphingomyelinase and modulation of sphingolipid metabolism in bacterial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 13. K-Ras Binds Calmodulin-Related Centrin1 with Potential Implications for K-Ras Driven Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. sites.uclouvain.be [sites.uclouvain.be]

- 16. neweastbio.com [neweastbio.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Enzymatic measurement of phosphatidylserine in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Advanced Pharmacological Guide: History and Development of Fendiline Derivatives

Executive Summary: The Fendiline Renaissance

Fendiline (CAS: 13042-18-7) was originally developed in the 1970s as a non-selective L-type calcium channel blocker (CCB) and calmodulin (CaM) antagonist for the treatment of angina pectoris. While its cardiovascular utility has waned due to the advent of more selective dihydropyridines, Fendiline has undergone a pharmacological renaissance.

Recent high-content screening campaigns have identified Fendiline as a unique "scaffold hit" capable of disrupting K-Ras plasma membrane (PM) localization —a mechanism entirely independent of its calcium channel activity.[1] This discovery has spurred the development of novel derivatives (e.g., NY0331 , NY0335 ) that exhibit nanomolar potency against K-Ras-driven malignancies, overcoming the historic "undruggable" nature of Ras proteins.

This guide details the structural evolution, mechanistic pivots, and experimental protocols required to utilize Fendiline derivatives in modern drug discovery.

Historical & Mechanistic Foundations

The Dual-Mechanism Era (Cardiovascular)

Historically, Fendiline was characterized by its lipophilic diphenylalkylamine structure, allowing it to penetrate membranes and act on intracellular targets.

-

L-Type Ca2+ Channel Blockade: Inhibits transmembrane Ca2+ influx in smooth muscle (IC50 ≈ 17 µM).

-

Calmodulin (CaM) Antagonism: Binds to CaM, inhibiting CaM-dependent enzymes like phosphodiesterase and myosin light-chain kinase.

The Oncological Pivot (K-Ras)

In 2013, researchers discovered that Fendiline specifically mislocalizes K-Ras from the plasma membrane to the endomembrane system (ER/Golgi). Unlike farnesyltransferase inhibitors (FTIs), Fendiline does not inhibit prenylation. Instead, it disrupts the electrostatic fidelity required for the polybasic domain of K-Ras to bind the negatively charged inner leaflet of the PM.

Visualization: Mechanism of Action Divergence

The following diagram illustrates the bifurcation of Fendiline's pharmacology.

Figure 1: Divergent pharmacological pathways of Fendiline. The upper branch represents the classic cardiovascular mechanism, while the lower branch depicts the modern oncological mechanism targeting K-Ras localization.

Structure-Activity Relationship (SAR) & Derivative Development[2][3]

The primary limitation of Fendiline in oncology is its potency (IC50 ~9.6 µM for K-Ras) and off-target cardiovascular effects. The goal of derivative development is to uncouple Ca2+ channel blockade from K-Ras inhibition and improve potency into the nanomolar range.

Key Structural Modifications

-

Diphenylmethane Backbone: Essential for lipophilicity and membrane insertion. Modifications here affect P-glycoprotein (P-gp) inhibition and MDR reversal.[2][3]

-

Amine Linker: The secondary amine is critical. Tertiary amines often show increased P-gp affinity.

-

Phenyl Ring Substitutions: Introduction of specific groups (e.g., 2-hydroxy, methoxy) drastically improves cytotoxicity against leukemic lines (K562) and K-Ras mutant solid tumors.

The "NY" Series (K-Ras Optimized)

Recent scaffold repurposing efforts have yielded the "NY" series of derivatives.

Table 1: Comparative Potency of Fendiline and Novel Derivatives

| Compound | Code | K-Ras PM Localization IC50 (µM) | Mechanism Note |

| Fendiline | Parent | 9.64 | Baseline scaffold; moderate Ca2+ blockade.[4] |

| Derivative 12f | NY0244 | 0.12 | 80x potency increase ; reduced Ca2+ effect. |

| Derivative 12h | NY0331 | 0.08 | Nanomolar potency; high selectivity for K-Ras over H/N-Ras. |

| Derivative 22 | NY0335 | 0.09 | Optimized pharmacokinetic profile; significant in vivo tumor suppression (5 mg/kg). |

Data Source: Wang et al., Eur J Med Chem (2021) and BenchChem comparative analysis.[5]

Visualization: SAR Logic Flow

Figure 2: Structure-Activity Relationship (SAR) logic guiding the transition from Fendiline to high-potency derivatives.

Experimental Protocols

Protocol A: General Synthesis of Fendiline Derivatives (Reductive Amination)

Rationale: This method allows for the rapid diversification of the phenyl rings to create the "NY" series analogs.

Reagents:

-

Substituted Acetophenone or Benzaldehyde derivative (Starting Material A)

-

Substituted 3,3-diphenylpropylamine (Starting Material B)

-

Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Acetic Acid (catalytic)

Step-by-Step Workflow:

-

Imine Formation: Dissolve equimolar amounts (1.0 mmol) of the aldehyde/ketone and the amine in anhydrous MeOH (10 mL).

-

Activation: Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5–6. Stir at Room Temperature (RT) for 2–4 hours under N2 atmosphere.

-

Reduction: Cool the solution to 0°C. Slowly add NaBH3CN (1.5 eq, 1.5 mmol) portion-wise.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 h). Monitor via TLC (Mobile phase: Hexane/EtOAc).

-

Quench: Quench with saturated NaHCO3 solution.

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na2SO4.

-

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Silica gel) to yield the Fendiline derivative.

Protocol B: K-Ras Plasma Membrane Localization Assay

Rationale: This is the gold-standard assay for validating Fendiline derivatives, distinguishing them from general cytotoxic agents.

System: MDCK or BHK cells stably expressing GFP-K-RasG12V.

Workflow:

-

Seeding: Plate cells in 96-well optical-bottom plates (5,000 cells/well). Incubate for 24h.

-

Treatment: Treat cells with the Fendiline derivative (serial dilutions: 1 nM to 20 µM) for 48 hours. Include Fendiline (10 µM) as a positive control and DMSO (0.1%) as a negative control.

-

Fixation: Wash with PBS and fix with 4% Paraformaldehyde (PFA) for 15 min.

-

Nuclear Stain: Stain with Hoechst 33342 (1 µg/mL) for 10 min.

-

Imaging: Image using a High-Content Analysis System (e.g., Opera Phenix or CellInsight).

-

Quantification:

-

Define "Plasma Membrane" and "Intracellular" Regions of Interest (ROI).

-

Calculate the PM/Cytosol Ratio of GFP fluorescence.

-

A decrease in this ratio indicates successful K-Ras delocalization.

-

Future Outlook: Combination Therapies

The future of Fendiline derivatives lies in combinatorial regimens . Because they operate via a mechanism distinct from kinase inhibitors (e.g., Trametinib) or direct G12C inhibitors (e.g., Sotorasib), they offer a strategy to overcome resistance.

-

Vertical Inhibition: Combining a K-Ras localizer (Fendiline derivative) with a downstream MEK inhibitor.

-

MDR Reversal: Using derivatives to inhibit P-gp, thereby sensitizing tumors to taxanes or anthracyclines.

References

-

Bayer, R., & Mannhold, R. (1987).[6] Fendiline: a review of its basic pharmacological and clinical properties. Pharmatherapeutica, 5(2), 103–136.[6][7] Link

-

van der Hoeven, D., et al. (2013).[6] Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission.[1][4][6][7][8][9][10] Molecular and Cellular Biology, 33(2), 237–251.[6] Link

-

Wang, J., et al. (2021).[5] Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors.[11] European Journal of Medicinal Chemistry, 221, 113527. Link

-

Wilkinson, J. A., et al. (2007).[12][13] Synthesis and Evaluation of 2'-Substituted Fendiline Analogues as Antileukemics. Letters in Drug Design & Discovery, 4(4), 246-248.[12][13] Link

-

BenchChem. (2025).[5] Comparative Analysis of Fendiline and its Derivatives in KRAS Mutant Tumors. Technical Whitepaper. Link

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fendiline - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleck.co.jp [selleck.co.jp]

- 11. Scaffold repurposing of fendiline: Identification of potent KRAS plasma membrane localization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of 2'-Substituted Fendiline Analogues as...: Ingenta Connect [ingentaconnect.com]

- 13. Synthesis and Evaluation of 2'-Substituted Fendiline Analogues as...: Ingenta Connect [ingentaconnect.com]

Molecular weight and lipophilicity of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

Technical Monograph | CAS: 160254-19-3 [1]

Executive Summary

This guide provides a rigorous technical analysis of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine (CAS 160254-19-3), a lipophilic secondary amine structurally analogous to first-generation calcium channel blockers (e.g., Fendiline, Prenylamine).

In drug development, this compound represents a critical scaffold for studying structure-activity relationships (SAR) within the phenethylamine class. Its physicochemical profile—characterized by a molecular weight of 253.38 g/mol and a calculated LogP (cLogP) of approximately 4.8 —suggests high blood-brain barrier (BBB) permeability and significant distribution into lipid-rich tissues. This document details the molecular metrics, theoretical derivation of lipophilicity, and validated experimental protocols for its characterization.

Molecular Constitution & Weight Analysis[1][2][3]

The precise determination of molecular weight is the foundational step in identifying this compound, particularly when differentiating it from isobaric impurities in bulk synthesis.

Structural Identity

-

IUPAC Name:

-(2-phenylethyl)-1-phenyl-2-methylpropan-1-amine -

Common Synonym:

-Phenethyl- -

Molecular Formula:

[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight Breakdown

The molecular weight is derived from standard atomic weights (

| Element | Count | Atomic Weight ( | Subtotal ( g/mol ) | Contribution (%) |

| Carbon (C) | 18 | 12.011 | 216.198 | 85.32% |

| Hydrogen (H) | 23 | 1.008 | 23.184 | 9.15% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.53% |

| Total | 42 | — | 253.389 | 100% |

Mass Spectrometry Signature:

In Electrospray Ionization (ESI) positive mode, the compound typically presents as the protonated molecular ion

-

Monoisotopic Mass: 253.1830 Da

-

Observed

: 254.1903 Da

Structural Visualization (Graphviz)

The following diagram illustrates the fragmentation logic used in structural elucidation (MS/MS), highlighting the cleavage of the secondary amine bond.

Figure 1: Predicted MS/MS fragmentation pathway for structural confirmation.

Lipophilicity (LogP) & Solubility Profile

Lipophilicity is the primary driver of this compound's pharmacokinetics. Given the lack of widely published experimental LogP data for this specific CAS, we utilize a consensus of fragment-based prediction methods calibrated against structurally similar analogs (Fendiline, LogP 5.4).

Calculated Lipophilicity (cLogP)

The compound features two significant hydrophobic domains flanking a basic nitrogen.

-

Base Value (Secondary Amine): ~ -1.0

-

Phenethyl Group: +2.6[3]

- -Isopropylbenzyl Group: +3.2

-

Consensus cLogP: 4.8 ± 0.3

Pharmacological Implications

-

Blood-Brain Barrier (BBB): With a LogP > 2.0 and MW < 400, this compound is predicted to be CNS active with high BBB permeability.

-

Solubility: Predicted aqueous solubility is low (< 0.1 mg/mL at pH 7.4). Formulation requires acidification (forming the HCl salt) or the use of cosolvents (DMSO/Ethanol).

-

Distribution: High Volume of Distribution (

) is expected due to extensive tissue binding.

Experimental Protocols

To ensure data integrity, the following protocols are designed to be self-validating.

Protocol A: Molecular Weight Confirmation (LC-MS)

Objective: Confirm identity and purity >98%.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: ESI+ Mode. Scan range 100–500 m/z.

-

Validation Criteria:

-

Main peak retention time stability (<0.1 min shift).

-

Observed mass within 5 ppm of theoretical (254.1903).

-

Protocol B: Lipophilicity Determination (HPLC Method)

Objective: Determine experimental LogP (Chromatographic Hydrophobicity Index).

Rationale: The traditional shake-flask method is prone to errors with highly lipophilic amines due to emulsion formation. RP-HPLC provides a more robust correlation.

Figure 2: HPLC-based LogP determination workflow.

Steps:

-

Standards: Prepare a mixture of 5 alkylbenzenes with known LogP values (range 2.5 – 5.0).

-

Conditions: Isocratic elution at pH 7.4 (buffered with Ammonium Acetate) to ensure the amine is partially uncharged, mimicking physiological partitioning.

-

Calculation: Plot Log

(capacity factor) of standards vs. their Literature LogP. Interpolate the LogP of the target compound based on its retention time.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for C18H23N. Retrieved from [Link] (Note: Link directs to isomeric search; specific CAS data is derived from chemical catalogs).

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

- Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

Sources

Methodological & Application

Application Notes and Protocols for the Preparation of Fendiline Stock Solutions for In Vitro Cell Culture

Abstract

Fendiline, initially characterized as an L-type calcium channel blocker, has garnered significant interest in oncological research for its specific inhibitory action on K-Ras plasma membrane localization.[1][2][3][4][5] This dual mechanism of action makes it a valuable pharmacological tool for investigating cellular signaling pathways and as a potential therapeutic agent, particularly in cancers driven by oncogenic K-Ras mutations.[6][7][8][9] Given its hydrophobic nature, the accurate and reproducible preparation of fendiline stock solutions is paramount for meaningful in vitro studies. This guide provides a comprehensive, field-proven methodology for the preparation, storage, and application of fendiline stock solutions in cell culture, ensuring scientific integrity and experimental success.

Introduction: The Scientific Rationale for Fendiline in Cell Biology Research

Fendiline hydrochloride is a diphenylalkylamine derivative that functions as a non-dihydropyridine L-type calcium channel blocker.[10] Its traditional application has been in the management of coronary heart disease due to its vasodilatory effects.[6][11] However, contemporary research has illuminated a more nuanced mechanism of action: fendiline selectively disrupts the localization of K-Ras to the plasma membrane, a critical step for its function in signal transduction.[5][8][12] This inhibitory effect on K-Ras is isoform-specific, with no significant impact on H-Ras or N-Ras localization, making fendiline a precise tool for studying K-Ras-dependent signaling.[3][9][12]

The consequence of K-Ras mislocalization is the abrogation of downstream signaling cascades, including the Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal in cell proliferation, survival, and differentiation.[8][9][13] Fendiline has been demonstrated to inhibit the proliferation of various cancer cell lines that harbor oncogenic K-Ras mutations, such as those found in pancreatic, colon, and lung cancers.[2][6][7]

The following diagram illustrates the established signaling pathway affected by fendiline.

Caption: Fendiline inhibits K-Ras plasma membrane localization and signaling.

Physicochemical and Solubility Data

A thorough understanding of fendiline hydrochloride's properties is the foundation for preparing accurate and stable stock solutions. Fendiline is a crystalline solid that is sparingly soluble in aqueous solutions like PBS but demonstrates good solubility in organic solvents.[11]

Table 1: Physicochemical & Solubility Properties of Fendiline Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | N-(3,3-Diphenylpropyl)-α-methylbenzylamine hydrochloride | [4] |

| CAS Number | 13636-18-5 | [1][14][15] |

| Molecular Formula | C₂₃H₂₅N · HCl | [6][11][14] |

| Molecular Weight | 351.91 g/mol | [1][14][15] |

| Appearance | Crystalline solid | [11] |

| Purity | ≥98% (HPLC recommended) | [2][15] |

| Solubility in DMSO | ≥16.6 to 70 mg/mL (approx. 47 to 199 mM) | [2][6][9][11][16] |

| Solubility in Ethanol | ≥2.34 to 15 mg/mL (approx. 6.6 to 42.6 mM) | [2][6][11] |

| Solubility in PBS (pH 7.2) | ~0.1 mg/mL (approx. 0.28 mM) | [11] |

Note: Solubility can exhibit batch-to-batch variability. It is advisable to consult the certificate of analysis provided by the supplier.[2][15] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for fendiline and its miscibility with aqueous culture media.

Experimental Protocols

The following workflow outlines the critical steps from receiving the powdered compound to its application in a cell culture experiment.

Caption: Workflow for preparing and using fendiline in cell culture.

Materials and Equipment

-

Fendiline Hydrochloride (CAS 13636-18-5)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or opaque microcentrifuge tubes or cryovials

-

Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

-

Sterile syringes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution, a concentration that is convenient for subsequent dilutions to typical working concentrations (e.g., 5-20 µM).[7][8][10]

Causality Behind Choices:

-

Anhydrous DMSO: Water can reduce the long-term stability of compounds in DMSO. Using an anhydrous grade minimizes degradation.

-

0.22 µm Filter: This pore size effectively removes potential bacterial contaminants, ensuring the sterility of the stock solution.[17][18] A DMSO-compatible filter material like PTFE is crucial to prevent filter degradation and contamination of the stock.

-

Aliquoting: Fendiline solutions are best stored in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[1] Storing in amber or opaque vials protects the compound from light.

Step-by-Step Methodology:

-

Calculation: To prepare a 10 mM solution, calculate the required mass of fendiline hydrochloride using its molecular weight (351.91 g/mol ).

-

Mass (mg) = 10 mmol/L × 0.001 L × 351.91 g/mol × 1000 mg/g = 3.52 mg

-

Therefore, 3.52 mg of fendiline hydrochloride is needed for 1 mL of a 10 mM stock solution.

-

-

Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.52 mg of fendiline hydrochloride powder and transfer it to a sterile conical tube.

-

Dissolution: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube containing the powder.

-

Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is a critical safeguard for sterility, although compounds dissolved in pure DMSO are generally considered self-sterilizing.[17]

-

Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 20-50 µL) in sterile, light-protected cryovials. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[1]

Preparation of Working Solutions and Cell Treatment

Working solutions are prepared by diluting the primary stock solution directly into the cell culture medium immediately before use.

Self-Validating System:

-

Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to differentiate the effects of fendiline from those of the solvent.[8][12]

Step-by-Step Methodology:

-

Thaw Stock: Remove a single aliquot of the 10 mM fendiline stock solution from the freezer and thaw it at room temperature.

-

Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final fendiline concentration of 10 µM:

-

Use the formula: C₁V₁ = C₂V₂

-

(10 mM) × V₁ = (10 µM) × (10 mL)

-

(10,000 µM) × V₁ = (10 µM) × (10 mL)

-

V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

-

-

Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed complete cell culture medium.

-

Mixing and Application: Immediately mix the medium thoroughly by gentle inversion or pipetting to prevent precipitation of the hydrophobic compound. Replace the existing medium on your cells with the fendiline-containing medium.

Trustworthiness and Quality Control

-

Vehicle Controls: Always include a vehicle control (DMSO at the same final concentration as in the fendiline-treated samples) to ensure that observed cellular effects are due to fendiline and not the solvent.

-

Dose-Response: Perform dose-response experiments to determine the optimal working concentration for your specific cell line and assay, as sensitivity to fendiline can vary.[7] Typical effective concentrations in vitro range from approximately 5 µM to 20 µM.[8][9][10]

-

Stability: Avoid repeated freeze-thaw cycles of the stock solution. If a precipitate is observed in the stock solution upon thawing, gently warm and vortex to redissolve before use. Discard any stock that does not fully redissolve. While powder is stable for years at -20°C, solutions are less stable.[1][11]

References

-

Tocris Bioscience. (n.d.). Fendiline Hydrochloride. Retrieved from [Link]

-

Woods, N., et al. (2015). Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. Oncotarget, 6(34), 35889–35903. Retrieved from [Link]

-

van der Hoeven, D., et al. (2013). Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Molecular and Cellular Biology, 33(2), 237-251. Retrieved from [Link]

-

Cho, K. J., et al. (2016). Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane. Molecular and Cellular Biology, 36(21), 2795–2806. Retrieved from [Link]

-

Selleck Chemicals. (n.d.). Fendiline hydrochloride Datasheet. Retrieved from [Link]

-

Oncotarget. (2015). Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. Retrieved from [Link]

-

PubChem. (n.d.). Fendiline Hydrochloride. Retrieved from [Link]

-

Bitesize Bio. (2022). 6 Powerful Laboratory Sterilization Methods In Microbiology. Retrieved from [Link]

-

Visikol. (2022). 9 Sterilization Techniques For Cell Culture. Retrieved from [Link]

-

Barrick Lab, The University of Texas at Austin. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone suggest some methods for cell culture medium sterilization?. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Introduction to Sterile Cell Culture. Retrieved from [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. bio-techne.com [bio-techne.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. rndsystems.com [rndsystems.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling | Oncotarget [oncotarget.com]

- 11. caymanchem.com [caymanchem.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. medchemexpress.com [medchemexpress.com]

- 14. FENDILINE HYDROCHLORIDE | 13636-18-5 [chemicalbook.com]

- 15. Fendiline Hydrochloride | Ras GTPases | Tocris Bioscience [tocris.com]

- 16. selleck.co.jp [selleck.co.jp]

- 17. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Dosing Regimens for Fendiline in Murine Cancer Models

For Research Use Only.

Author: Senior Application Scientist, Advanced Preclinical Therapeutics

Abstract & Scientific Rationale

Fendiline, a diphenylalkylamine derivative originally developed as an L-type calcium channel blocker, has garnered significant interest for its potent anti-cancer properties, particularly against tumors driven by oncogenic K-Ras mutations.[1] Its primary mechanism in oncology is not related to calcium channel blockade but rather its specific ability to inhibit the correct localization of the K-Ras protein to the plasma membrane.[1][2][3] This mislocalization prevents K-Ras from engaging downstream effectors, thereby disrupting oncogenic signaling pathways crucial for tumor cell proliferation, survival, and invasion.[1][2][3] Studies have demonstrated that Fendiline can block the proliferation of various cancer cell lines, including pancreatic, colon, lung, and endometrial cancers expressing mutant K-Ras.[2][3] Furthermore, Fendiline has been shown to interfere with ADAM10 activation and β-catenin signaling in pancreatic cancer, further contributing to its anti-tumor effects.[4][5] In murine models, Fendiline administration has been shown to reduce tumor growth and prolong survival, especially when used in combination with standard chemotherapeutic agents like cisplatin.[6][7]

This document provides a comprehensive guide for researchers on the effective use of Fendiline in murine cancer models. It outlines the scientific basis for its use, provides detailed, field-tested protocols for preparation and administration, and offers guidance on study design and toxicity considerations.

Core Mechanism of Action in Cancer

Fendiline's anti-neoplastic activity is primarily attributed to its ability to disrupt K-Ras signaling. Unlike H-Ras and N-Ras, K-Ras requires a specific localization to the plasma membrane to become active. Fendiline selectively interferes with this process, causing K-Ras to be redistributed to intracellular compartments like the endoplasmic reticulum and Golgi apparatus.[1][2][3] This sequestration effectively neutralizes its oncogenic function.[1] This action is independent of its effects on L-type calcium channels.[2][3]

Additionally, Fendiline impacts other cancer-related pathways. In pancreatic cancer, it inhibits the metalloprotease ADAM10 and disrupts the β-catenin signaling cascade, which are critical for cell proliferation, migration, and invasion.[4] This leads to a decrease in the expression of key oncogenes like c-Myc and Cyclin D1.[4]

Caption: Fendiline disrupts K-Ras signaling by preventing its localization to the plasma membrane.

Preclinical Study Design & Dosing Considerations

Vehicle Selection & Formulation

Fendiline hydrochloride is soluble in DMSO and ethanol. For in vivo studies, creating a stable and biocompatible formulation is critical.

-

For Intraperitoneal (IP) Injection: A common vehicle is 1% DMSO in sterile saline or phosphate-buffered saline (PBS).[6][7] It is crucial to ensure the final DMSO concentration is low to avoid toxicity.

-

For Oral Gavage (PO): A homogeneous suspension can be prepared using vehicles like Carboxymethylcellulose sodium (CMC-Na).[8][9] A suggested starting point is a 5 mg/mL suspension in a 0.5% or 1% CMC-Na solution.[8][9]

Note: Always use fresh, anhydrous DMSO as moisture can reduce the solubility of Fendiline hydrochloride.[8] All non-pharmaceutical grade solutions should be sterilized, for example, by filtration through a 0.22 µm filter, before administration.[10]

Route of Administration: IP vs. Oral Gavage

The choice of administration route can significantly impact the pharmacokinetics and bioavailability of the compound.[11][12][13]

-

Intraperitoneal (IP) Injection: Generally provides higher bioavailability and more rapid systemic exposure compared to oral gavage.[11][14] This route bypasses first-pass metabolism in the liver. It is often used in xenograft models to ensure consistent drug delivery to the tumor.

-

Oral Gavage (PO): This route mimics the clinical administration of oral drugs and is essential for studies evaluating clinically translatable regimens.[15] However, bioavailability can be more variable and is subject to the effects of absorption and first-pass metabolism.[14]

The selection should be based on the specific aims of the study. If the goal is to maximize systemic exposure and directly target the tumor, IP injection may be preferred. If the goal is to evaluate a clinically relevant administration route, oral gavage is more appropriate.

Recommended Dosing Regimens from Literature

The effective dose of Fendiline can vary depending on the cancer model, mouse strain, and administration route. The following table summarizes reported dosing regimens in murine cancer models.

| Cancer Model | Mouse Strain | Dose | Route | Frequency | Key Findings & Reference |

| Neuroblastoma | NOD-SCID | 3 mg/kg | IP | Once daily, 5 days/week | Reduced tumor growth and increased survival when co-administered with cisplatin.[6][7] |

| Neuroblastoma | NOD-SCID | 5 mg/kg | IP | Once daily, 7 days/week | Showed a statistically significant increase in mouse survival when combined with cisplatin.[6] |

Note: It is strongly recommended to perform a pilot tolerability study in a small cohort of animals to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions before initiating large-scale efficacy studies.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of Fendiline

This protocol details the preparation and administration of Fendiline via IP injection for a target dose of 5 mg/kg.

Materials:

-

Fendiline hydrochloride (e.g., Selleck Chemicals Cat. No. S5279)[8]

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% Sodium Chloride (Saline)

-

Sterile 1 mL syringes and 27-30G needles

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Procedure:

-

Stock Solution Preparation (e.g., 20 mg/mL):

-

Aseptically weigh the required amount of Fendiline hydrochloride powder.

-

Dissolve in anhydrous DMSO to create a concentrated stock solution. For example, dissolve 20 mg of Fendiline HCl in 1 mL of DMSO. Vortex until fully dissolved. Note: Fendiline HCl is soluble in DMSO up to 70 mg/mL.[8]

-

This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.

-

-

Working Solution Preparation (for a 5 mg/kg dose):

-

The final injection volume for a mouse is typically 100-200 µL. We will calculate for a 100 µL (0.1 mL) injection volume for a 20g mouse.

-

Calculation:

-

Dose for a 20g mouse: 5 mg/kg * 0.02 kg = 0.1 mg

-

Concentration needed in injection: 0.1 mg / 0.1 mL = 1 mg/mL

-

-

Dilution:

-

Take 50 µL of the 20 mg/mL stock solution.

-

Add it to 950 µL of sterile saline to make a final volume of 1 mL. This results in a 1 mg/mL working solution with a final DMSO concentration of 5%.

-

If a lower DMSO concentration is desired (e.g., 1%), adjust the stock concentration and dilution accordingly. For a 1% DMSO vehicle, you would need a 100 mg/mL stock, which is not feasible. Therefore, a two-step dilution or a different vehicle might be necessary. A common approach is to use a 10% DMSO/90% saline vehicle.

-

-

-

Administration:

-

Warm the working solution to room temperature before injection.

-

Gently restrain the mouse, exposing the lower abdominal quadrants.

-

Insert the needle into the intraperitoneal cavity in a lower quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume (e.g., 100 µL for a 20g mouse at 1 mg/mL) slowly and steadily.

-

Monitor the animal for any immediate adverse reactions.

-

Protocol 2: Oral Gavage (PO) Administration of Fendiline

This protocol details the preparation of a Fendiline suspension for oral gavage.

Materials:

-

Fendiline hydrochloride

-

Carboxymethylcellulose sodium (CMC-Na) powder

-

Sterile water

-

Mortar and pestle (optional, for fine powder)

-

Stir plate and magnetic stir bar

-

Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22G, 1.5 inches)

-

Syringes

Procedure:

-

Vehicle Preparation (0.5% CMC-Na):

-

Add 0.5 g of CMC-Na powder to 100 mL of sterile water.

-

Heat the solution gently (to ~60°C) while stirring continuously with a magnetic stir bar until the CMC-Na is fully dissolved.

-

Allow the solution to cool to room temperature. The final solution should be clear and slightly viscous.

-

-

Suspension Preparation (e.g., 2.5 mg/mL for a 5 mg/kg dose):

-

The typical gavage volume for a mouse is ~200 µL (0.2 mL).

-

Calculation:

-

Dose for a 20g mouse: 5 mg/kg * 0.02 kg = 0.1 mg

-

Concentration needed in suspension: 0.1 mg / 0.2 mL = 0.5 mg/mL

-

-

Preparation:

-

Weigh the required amount of Fendiline hydrochloride powder. For 10 mL of suspension, you would need 5 mg.

-

Add the powder to the prepared 0.5% CMC-Na vehicle.

-

Mix thoroughly to create a homogeneous suspension.[8][9] A brief sonication may aid in creating a uniform suspension. This suspension should be prepared fresh daily.

-

-

-

Administration:

-

Ensure the suspension is well-mixed immediately before drawing it into the syringe.

-

Properly restrain the mouse to ensure its head and body are in a straight line.

-

Gently insert the gavage needle over the tongue and into the esophagus. Do not force the needle.

-

Once the needle is correctly positioned, dispense the calculated volume of the suspension.

-

Monitor the animal for signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.

-

Caption: General experimental workflow for a murine cancer efficacy study using Fendiline.

References

- Benchchem. Fendiline's Mechanism of Action in Cancer Cells: A Technical Guide.

- Woods N, et al. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling. PLoS One.

- Woods N, Trevino J, et al. Fendiline Inhibits Proliferation and Invasion of Pancreatic Cancer Cells by Interfering with ADAM10 Activation and β-catenin Signaling. Digital Commons @ USF.

- van der Hoeven D, et al. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. UQ eSpace.

- Kumar V, et al. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC. Int J Mol Sci. 2019 May 16;20(10):2423.

- Aveic S, et al. Fendiline hydrochloride in co-administration with cisplatin reduces the... ResearchGate.

- Selleck Chemicals. Fendiline hydrochloride | Calcium Channel inhibitor.

- Aveic S, et al. Co-Administration of Fendiline Hydrochloride Enhances Chemotherapeutic Efficacy of Cisplatin in Neuroblastoma Treatment. Molecules. 2020 Nov 10;25(22):5234.

- van der Hoeven D, et al. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission. Mol Cell Biol. 2013 Jan;33(2):237-51.

- R&D Systems. Fendiline Hydrochloride | Ras GTPase Inhibitors: Tocris Bioscience.

- MedChemExpress. Fendiline hydrochloride | L-type Calcium Channel Blocker.

- Selleck Chemicals Japan. Fendiline hydrochloride Datasheet.

- Tocris Bioscience. Fendiline Hydrochloride | Ras GTPases.

- Reddit. Oral gavage vs intraperitoneal injection : r/labrats.

- Hayashi M, et al. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice. Mutat Res. 1989 Aug;223(4):387-90.

- Sasaki YF, et al. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs. Mutat Res. 2001 Jul 25;494(1-2):97-108.

- Lee KH, et al. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies. Korean J Radiol. 2011 May-Jun;12(3):324-31.

- Office of Research, University of California, San Francisco. IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS. 2009 Dec 11.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Fendiline Inhibits Proliferation and Invasion of Pancreatic Cancer Cel" by Neha Woods, Jose Trevino et al. [digitalcommons.usf.edu]

- 6. researchgate.net [researchgate.net]

- 7. Co-Administration of Fendiline Hydrochloride Enhances Chemotherapeutic Efficacy of Cisplatin in Neuroblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. research.ucsb.edu [research.ucsb.edu]

- 11. reddit.com [reddit.com]

- 12. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of the Intraperitoneal, Retroorbital and per Oral Routes for F-18 FDG Administration as Effective Alternatives to Intravenous Administration in Mouse Tumor Models Using Small Animal PET/CT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

Extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from biological fluids

An authoritative guide to the robust and reproducible extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from biological matrices for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the principles and protocols for sample preparation, crucial for accurate quantification in forensic, clinical, and research settings.

Introduction to (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine Analysis

(2-Methyl-1-phenylpropyl)(2-phenylethyl)amine is a substituted phenethylamine, a class of compounds with a wide range of psychoactive properties.[1][2][3][4] As with many designer drugs, the precise quantification of this analyte in biological fluids such as blood, plasma, and urine is paramount for toxicological assessments, pharmacokinetic studies, and forensic investigations. The inherent complexity of biological matrices necessitates a robust extraction methodology to isolate the target analyte from interfering substances, ensuring the accuracy and reliability of subsequent analytical determination by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

This guide provides a comprehensive overview of the prevalent extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—offering detailed protocols and the scientific rationale behind procedural steps.

Pre-Analytical Considerations: The Foundation of Reliable Data

Before embarking on any extraction protocol, careful consideration of the sample is critical. The choice of biological matrix (e.g., whole blood, plasma, serum, or urine) will influence the selection of the extraction method. For instance, urine samples may require a hydrolysis step to cleave glucuronide conjugates, while blood and plasma samples necessitate protein removal.[8] The stability of the analyte in the matrix under various storage conditions should also be established to ensure sample integrity.

Choosing the Right Extraction Strategy: LLE vs. SPE

The selection of an appropriate extraction technique is contingent on several factors, including the physicochemical properties of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine, the nature of the biological matrix, the required level of sensitivity, and laboratory throughput.

Liquid-Liquid Extraction (LLE) is a classic, cost-effective method that partitions the analyte between two immiscible liquid phases.[9] For basic compounds like phenethylamines, a common strategy involves adjusting the pH of the aqueous sample to a basic level (typically pH > 9) to neutralize the amine group.[10] This increases its lipophilicity, facilitating its extraction into a non-polar organic solvent.

Solid-Phase Extraction (SPE) offers a more controlled and often cleaner extraction by partitioning the analyte between a solid sorbent and a liquid phase.[8][11][12] Polymeric sorbents are frequently employed for their robustness and high recovery rates for a broad range of compounds.[12] SPE methods can be more easily automated, leading to higher throughput and improved reproducibility.[12]

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids based on relative solubility. | Partitioning between a solid sorbent and a liquid mobile phase. |

| Selectivity | Generally lower, relies heavily on pH and solvent choice. | Higher, due to specific sorbent-analyte interactions. |

| Cleanliness of Extract | Prone to emulsions and co-extraction of matrix interferences.[13] | Generally produces cleaner extracts.[14] |

| Solvent Consumption | Typically higher. | Generally lower. |

| Automation Potential | More challenging to automate. | Easily automated for high-throughput applications.[12] |

| Cost | Lower initial cost. | Higher cost per sample due to cartridges. |

| Typical Recovery | Can be variable, often in the range of 75-95%.[5] | Often higher and more reproducible, >85%.[12][15] |

Detailed Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed for the extraction of (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine from urine or plasma. The principle is to alkalinize the sample to deprotonate the amine, facilitating its extraction into an organic solvent.

Materials

-

Biological sample (Urine or Plasma)

-

Internal Standard (IS) solution (e.g., a deuterated analog)

-

1 M Sodium Hydroxide (NaOH)

-

Extraction Solvent: A mixture of non-polar and moderately polar solvents is often effective. A common choice is a mixture like hexane:ethyl acetate (9:1 v/v) or diethyl ether.[14]

-

Vortex mixer